(4E)-4-(3-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-[(3-ETHOXYPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound belonging to the oxazolone family This compound is characterized by its unique structure, which includes an oxazolone ring fused with ethoxyphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(3-ETHOXYPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-ethoxybenzaldehyde with 2-fluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazolone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction of the oxazolone ring can yield dihydro derivatives with potential biological activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation products include quinones and hydroquinones.
- Reduction products include dihydro derivatives.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Potential use as a probe in biochemical assays.
Medicine:
- Explored for its potential as an anti-inflammatory and anticancer agent.
- Studied for its ability to modulate specific biological pathways.
Industry:
- Utilized in the development of advanced materials with unique electronic and optical properties.
- Potential application in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4E)-4-[(3-ETHOXYPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- (4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4E)-4-[(3-ETHOXYPHENYL)METHYLIDENE]-2-(2-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness:
- The presence of the ethoxy group in (4E)-4-[(3-ETHOXYPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE enhances its lipophilicity, potentially improving its bioavailability.
- The fluorophenyl group contributes to its stability and resistance to metabolic degradation, making it a promising candidate for drug development.
Properties
Molecular Formula |
C18H14FNO3 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(4E)-4-[(3-ethoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14FNO3/c1-2-22-13-7-5-6-12(10-13)11-16-18(21)23-17(20-16)14-8-3-4-9-15(14)19/h3-11H,2H2,1H3/b16-11+ |
InChI Key |
SMTRKAQHSKFSCG-LFIBNONCSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3F |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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